

Alizapride Hydrochloride: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *Alizapride hydrochloride*

Cat. No.: *B194726*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of **alizapride hydrochloride**, a dopamine D2 receptor antagonist with antiemetic properties. The following sections detail its quantitative properties, the methodologies for their determination, and its primary signaling pathway.

Core Physicochemical Properties

Alizapride hydrochloride is a white to off-white solid.^{[1][2]} Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for research and formulation development.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₂ ClN ₅ O ₂	[3][4][5]
Molecular Weight	351.8 g/mol	[3][4]
Melting Point	203-208 °C	[1][3][6]
Water Solubility	0.46 - 0.495 mg/mL; 70 mg/mL	[5][7][8]
Solubility in other solvents	DMSO: 10 - 42 mg/mL[2] [8]Methanol: Slightly soluble[1] [3]Ethanol: Insoluble; 0.5 mg/mL[2][8]PBS (pH 7.2): 10 - 50 mg/mL[2][9]DMF: 5 mg/mL[2]	Various
pKa (Strongest Acidic)	8.41 - 9.11 (Predicted)	[5][7]
pKa (Strongest Basic)	7.69 - 7.77 (Predicted)	[5][7]
LogP (Octanol-Water Partition Coefficient)	1.1 - 2.477 (Predicted)	[5][6][7]

Experimental Methodologies

While specific experimental protocols for determining the physicochemical properties of **alizapride hydrochloride** are not extensively detailed in the public domain, standard pharmaceutical analysis techniques are applicable. Below are generalized methodologies for key parameters.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A common method for its determination is the capillary melting point test.

Protocol:

- A small, finely powdered sample of **alizapride hydrochloride** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.

- The temperature is gradually increased at a controlled rate.
- The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.

Solubility Assessment

Solubility is a crucial factor in drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.

Protocol:

- An excess amount of **alizapride hydrochloride** is added to a known volume of the solvent (e.g., water, PBS, ethanol) in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **alizapride hydrochloride** in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[10]

pKa and LogP Determination

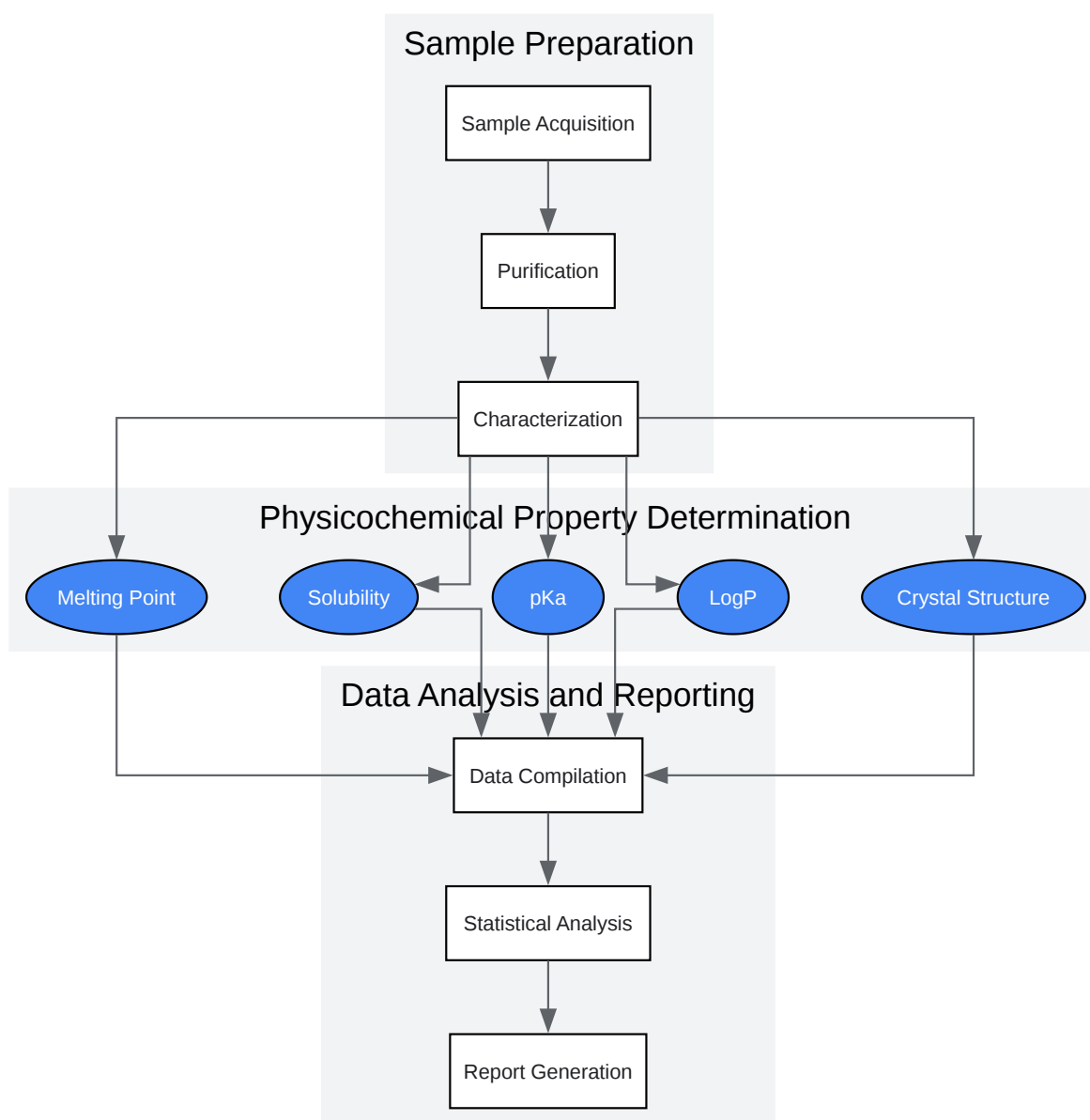
The ionization constant (pKa) and partition coefficient (LogP) are vital for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

- **pKa Determination:** Potentiometric titration is a common experimental method. A solution of **alizapride hydrochloride** is titrated with a standardized acid or base, and the pH is measured as a function of the titrant volume. The pKa values are then calculated from the titration curve.
- **LogP Determination:** The shake-flask method is also standard for LogP determination. A solution of **alizapride hydrochloride** is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Workflow and Signaling Pathway Visualizations

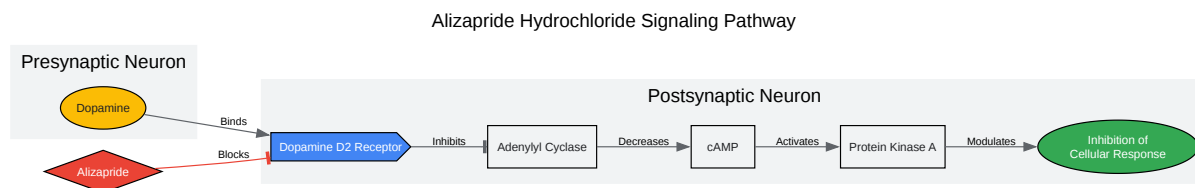
To further elucidate the experimental processes and the mechanism of action of **alizapride hydrochloride**, the following diagrams are provided.

General Workflow for Physicochemical Characterization



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Caption: General workflow for determining the physicochemical characteristics of a pharmaceutical compound.



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Caption: Primary signaling pathway of **alizapride hydrochloride** as a dopamine D2 receptor antagonist.

Stability and Storage

Alizapride hydrochloride should be stored in a sealed container, protected from moisture.[6] For long-term storage, a temperature of -20°C is recommended for the powder form, and for solutions in solvents like DMSO, storage at -80°C is advised to prevent degradation.[8][9] The compound is stable at room temperature for short periods, such as during shipping.[6] Studies have also shown that an admixture of alizapride and ondansetron in 0.9% sodium chloride solution is physicochemically stable for up to 56 days when stored at 5 ± 3°C.[11]

Conclusion

This guide provides a foundational understanding of the physicochemical characteristics of **alizapride hydrochloride**. The presented data and generalized protocols offer valuable insights for researchers and professionals in the field of drug development, facilitating further investigation and formulation of this antiemetic agent. The visualized workflow and signaling pathway aim to provide a clearer context for its analysis and mechanism of action.

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